Gneafricanin F
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Gneafricanin F involves the regioselective, oxidative coupling of 5-tert-butylisorhapontigenin catalyzed by iron(III) chloride hexahydrate (FeCl3·6H2O) in different solvent systems . This biomimetic synthesis approach is efficient and allows for the preparation of natural (±)-gneafricanin F.
Industrial Production Methods
Industrial production of this compound typically involves extracting the compound from plants. The process includes solvent extraction followed by purification through crystallization and chromatography techniques to obtain pure products .
Chemical Reactions Analysis
Types of Reactions
Gneafricanin F undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: It can also undergo reduction reactions.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
Gneafricanin F has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Isorhapontigenin: A related compound that also undergoes oxidative coupling reactions.
Gnemonol M: Another compound synthesized using similar biomimetic approaches.
Uniqueness
Gneafricanin F is unique due to its specific molecular structure and the regioselective synthesis approach used in its preparation. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C30H26O8 |
---|---|
Molecular Weight |
514.5 g/mol |
IUPAC Name |
(4bR,5R,9bR,10R)-5,10-bis(4-hydroxy-3-methoxyphenyl)-4b,5,9b,10-tetrahydroindeno[2,1-a]indene-1,3,6,8-tetrol |
InChI |
InChI=1S/C30H26O8/c1-37-23-7-13(3-5-19(23)33)25-27-17(9-15(31)11-21(27)35)30-26(14-4-6-20(34)24(8-14)38-2)28-18(29(25)30)10-16(32)12-22(28)36/h3-12,25-26,29-36H,1-2H3/t25-,26-,29+,30+/m1/s1 |
InChI Key |
OKIMTRPPSUDYOK-HHGOQMMWSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)[C@H]2[C@H]3[C@H]([C@@H](C4=C3C=C(C=C4O)O)C5=CC(=C(C=C5)O)OC)C6=C2C(=CC(=C6)O)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C3C(C(C4=C3C=C(C=C4O)O)C5=CC(=C(C=C5)O)OC)C6=C2C(=CC(=C6)O)O)O |
Origin of Product |
United States |
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